N-(4-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-25-14-10-8-13(9-11-14)19-17(21)12(2)20-18(22)15-6-4-5-7-16(15)26(20,23)24/h4-12H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCIUVCCYYJFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbonyl compounds under acidic or basic conditions.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of Propanamide Moiety: The propanamide moiety can be introduced through amide bond formation reactions using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Catalysis: Benzothiazole derivatives are studied for their catalytic properties in various organic reactions.
Material Science: These compounds are explored for their potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Benzothiazole derivatives exhibit antimicrobial properties and are studied for their potential use in treating infections.
Anticancer Activity: These compounds are investigated for their ability to inhibit the growth of cancer cells.
Medicine
Drug Development: Benzothiazole derivatives are explored as potential drug candidates for various diseases, including cancer, infections, and neurological disorders.
Industry
Dyes and Pigments: These compounds are used in the production of dyes and pigments due to their vibrant colors.
Agriculture: Benzothiazole derivatives are studied for their potential use as agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Groups
a. N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide (SCP-1)
- Structure : Replaces the 4-ethoxyphenyl group with a 4-hydroxyphenyl moiety and uses an acetamide linker instead of propanamide.
- Properties: Exhibits a shorter elimination half-life (t₁/₂ = 2.1 h) and higher clearance rate compared to acetaminophen, attributed to reduced metabolic stability from the phenolic -OH group .
- Crystallography : Orthorhombic crystal system (Pna2₁) with hydrogen bonding (N–H⋯O, O–H⋯O) and π-stacking interactions (centroid distances: 3.929–3.943 Å) .
b. N-(4-Methoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8j)
c. N-(3-Fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide
- Structure : Substitutes 4-ethoxy with 3-fluoro-4-methylphenyl, enhancing electronegativity.
Analogues with Varied Linkers and Substituents
a. N-(Furan-2-ylmethyl)-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (20)
b. N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (50)
Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-(4-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C17H16N2O5S
- CAS Number: 899996-67-9
The compound features a benzothiazole core known for its pharmacological properties. The ethoxyphenyl group enhances its lipophilicity and potential receptor interactions.
The biological activity of this compound is attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer and inflammation.
2. Receptor Binding:
- It potentially binds to various receptors, modulating their activity and influencing cellular signaling pathways.
3. DNA Interaction:
- The compound might interact with DNA, affecting gene expression and cellular functions related to growth and apoptosis.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 27.3 |
| HCT116 (Colon Cancer) | 6.2 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. Similar compounds have demonstrated effectiveness against pathogenic bacteria and fungi. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related benzothiazole compounds:
Case Study 1: Anticancer Effects
A series of benzothiazole derivatives were synthesized and tested for cytotoxicity against human breast cancer cells (MCF7). Compounds exhibited varying degrees of effectiveness, with some showing significant inhibition of cell proliferation .
Case Study 2: Enzyme Inhibition
Research has shown that certain benzothiazole derivatives can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders . This inhibition may contribute to their therapeutic effects in conditions like Alzheimer's disease.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of 4-ethoxyaniline with a benzothiazole derivative (e.g., 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole) using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Step 2 : Propanamide formation via nucleophilic acyl substitution, often catalyzed by triethylamine in anhydrous DMF at 60–80°C .
Critical Conditions : - Solvent purity (DMF must be dry to avoid side reactions).
- Temperature control to prevent decomposition of the benzothiazole ring.
- Stoichiometric ratios of reactants (1:1.2 for amine:benzothiazole derivative).
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbonyl/benzothiazole moieties. For example, the 1,1,3-trioxo group shows distinct downfield shifts (~δ 160–170 ppm in ¹³C NMR) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement. The benzothiazole ring planarity and dihedral angles with the ethoxyphenyl group can be analyzed to assess conformational stability .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
Q. How does the compound’s stability under standard laboratory conditions impact experimental design?
The compound is stable in dry, inert atmospheres but sensitive to:
- Light : Degrades via photooxidation of the benzothiazole ring. Store in amber vials.
- Moisture : Hydrolysis of the propanamide group occurs in aqueous media. Use anhydrous solvents for reactions .
Experimental Mitigation : - Conduct kinetic stability assays using HPLC to monitor degradation over 24–72 hours.
- Optimize storage at –20°C under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and structurally similar analogs?
Example Contradiction : Higher antimicrobial activity in the target compound vs. chlorinated analogs (e.g., N-(5-chloro-2-methylphenyl)-3-(1,1,3-trioxo-benzothiazol)propanamide) despite similar LogP values. Methodological Approach :
- Computational Docking : Use AutoDock Vina to compare binding affinities to bacterial targets (e.g., DNA gyrase). The ethoxy group may enhance hydrophobic interactions in active sites .
- SAR Analysis : Tabulate substituent effects on activity:
| Substituent | Electronic Effect | Bioactivity (MIC, µg/mL) |
|---|---|---|
| 4-Ethoxyphenyl | Electron-donating | 2.5 (E. coli) |
| 5-Chloro-2-methylphenyl | Electron-withdrawing | 8.7 (E. coli) |
Q. What strategies are effective for addressing tautomerism or polymorphism in crystallographic studies of this compound?
- Tautomer Detection : Use ¹H-¹⁵N HMBC NMR to identify tautomeric forms (e.g., keto-enol equilibria in the benzothiazole ring) .
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol/water vs. acetonitrile) and analyze using PXRD. SHELXD can model disorder in crystal lattices .
Case Study : A 1:1 tautomeric mixture was observed in N-(4-ethoxyphenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide via ¹H NMR, requiring constrained refinement in SHELXL .
Q. How can reaction mechanisms for oxidation/reduction pathways of this compound be experimentally validated?
- Oxidation Studies : Treat with H₂O₂ in acetic acid and monitor via LC-MS. Major products include sulfonic acid derivatives (m/z +32 Da).
- Reduction Pathways : Use NaBH₄ in methanol to reduce the benzothiazole trioxo group. Track intermediates via in-situ IR spectroscopy (loss of S=O stretches at ~1150 cm⁻¹) .
Mechanistic Insight : The 1,1,3-trioxo group undergoes stepwise reduction, confirmed by DFT calculations (B3LYP/6-31G*) .
Methodological Guidelines
- Data Reproducibility : Replicate synthesis ≥3 times with independent batches. Report yields ±5% and characterize each batch via HPLC (purity >95%) .
- Conflict Resolution : Cross-validate bioactivity data using orthogonal assays (e.g., microbroth dilution vs. agar diffusion for antimicrobial tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
